2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide
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Overview
Description
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide is a complex organic compound with a molecular formula of C27H28N6O4S and a molecular weight of 532.626 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a carbazole moiety, and a trimethoxyphenyl group. It is used in various scientific research applications due to its potential biological activities.
Preparation Methods
The synthesis of 2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide involves multiple steps. One common synthetic route starts with the preparation of the triazole ring, followed by the introduction of the trimethoxyphenyl group and the carbazole moiety. The reaction conditions typically involve the use of solvents like dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C). The final product is purified using techniques like column chromatography .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using reagents like potassium permanganate (KMnO4) to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst to reduce the triazole ring.
Substitution: Nucleophilic substitution reactions can occur at the amino group, leading to the formation of various derivatives.
Scientific Research Applications
2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of this compound involves its interaction with various molecular targets. It can inhibit enzymes like tubulin, heat shock protein 90 (Hsp90), and thioredoxin reductase (TrxR), which are crucial for cell division and survival. By binding to these targets, the compound disrupts their normal functions, leading to cell death, particularly in cancer cells .
Comparison with Similar Compounds
Similar compounds include:
4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol: This compound shares the triazole and trimethoxyphenyl groups but lacks the carbazole moiety.
2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methoxyphenyl)acetamide: This compound has a similar structure but with different substituents on the phenyl ring.
Properties
Molecular Formula |
C27H28N6O4S |
---|---|
Molecular Weight |
532.6 g/mol |
IUPAC Name |
2-[[4-amino-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(9-ethylcarbazol-3-yl)acetamide |
InChI |
InChI=1S/C27H28N6O4S/c1-5-32-20-9-7-6-8-18(20)19-14-17(10-11-21(19)32)29-24(34)15-38-27-31-30-26(33(27)28)16-12-22(35-2)25(37-4)23(13-16)36-3/h6-14H,5,15,28H2,1-4H3,(H,29,34) |
InChI Key |
HJGJAFYTACUUQX-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)NC(=O)CSC3=NN=C(N3N)C4=CC(=C(C(=C4)OC)OC)OC)C5=CC=CC=C51 |
Origin of Product |
United States |
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